tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate
Description
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: is a heterocyclic compound with the molecular formula C11H12IN3O2. It is a derivative of pyrrolopyrazine, characterized by the presence of an iodine atom at the 7th position and a tert-butyl ester group at the 5th position of the pyrrolo[2,3-b]pyrazine ring. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl 7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-6-7(12)8-9(15)14-5-4-13-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJCZDUYKAAQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC=CN=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyrazine ring.
Introduction of the Iodine Atom: The iodine atom is introduced at the 7th position through halogenation reactions, often using reagents like iodine or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group is introduced at the 5th position through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Chemical Reactions Analysis
Substitution Reactions
The iodine substituent at position 7 and the bromine at position 2 enable diverse substitution chemistry:
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Nucleophilic Aromatic Substitution : The iodine can undergo displacement with alkyne or aryl boronic acids in Suzuki-Miyaura coupling reactions .
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Coupling with Amines : Reactions with amines (e.g., morpholine) under basic conditions to form biologically active derivatives .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, including:
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Suzuki Coupling : For introducing biaryl or heteroaryl groups using boronic acids .
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Stille Coupling : Involving organostannanes to form C-C bonds .
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C-H Activation : Potential for forming new bonds via palladium-mediated C-H activation, though not explicitly detailed in the literature .
Functional Group Transformations
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Hydrogenation : Reduction of alkenes or alkynes to saturate the heterocyclic core .
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Oxidative Cyclization : Formation of the pyrrolopyrazine core via oxidative cyclization of pyrrole and pyrazine precursors .
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Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol) to yield the carboxylic acid .
Biological Relevance
While the primary focus is on chemical reactivity, the compound’s iodine and bromine substituents enhance its potential as a kinase inhibitor (e.g., SGK-1) by modulating hydrophobic interactions and hydrogen bonding in the active site .
Key Reaction Outcomes
| Reaction Type | Outcome | Catalyst/Reagents |
|---|---|---|
| Suzuki Coupling | Biaryl derivative formation | Pd(OAc)₂, base |
| Hydrogenation | Saturated heterocyclic core | Pd/C, H₂ |
| Ester Hydrolysis | Carboxylic acid derivative | NaOH, methanol |
This compound exemplifies the utility of iodinated heterocycles in medicinal chemistry, with its reactivity profile enabling tailored modifications for therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate exhibit potential as fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are critical in various physiological processes and their aberrant signaling is linked to several cancers. By inhibiting these receptors, the compound can potentially impede tumor growth and proliferation, making it a candidate for anticancer therapies .
Protein Kinase Inhibition
The compound's structure allows it to interact with protein kinases, which are enzymes that regulate cellular functions. Inhibiting these kinases can provide therapeutic benefits in treating proliferative disorders and dysplasia . The ability to modify kinase activity through such compounds is crucial for developing targeted cancer therapies.
Synthetic Chemistry
Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its iodinated structure facilitates further chemical modifications through nucleophilic substitution reactions, making it valuable for creating diverse chemical entities .
Materials Science
Potential for Functional Materials
The unique electronic properties of pyrrolo[2,3-b]pyrazine derivatives suggest their utility in developing functional materials, such as organic semiconductors or sensors. The incorporation of such compounds into polymer matrices could lead to materials with enhanced electrical conductivity or specific sensing capabilities .
Case Study 1: FGFR Inhibition
A study explored the efficacy of various pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors. The results demonstrated that certain modifications to the core structure significantly enhanced inhibitory activity against FGFR1 and FGFR2, suggesting that this compound could be optimized for better therapeutic outcomes .
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry application, this compound was used as a precursor to synthesize novel heterocyclic compounds. The reaction conditions were optimized to yield high purity products suitable for biological testing .
Mechanism of Action
The mechanism of action of tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including kinases and other enzymes. These interactions can modulate signaling pathways and biological processes, making the compound valuable in drug discovery .
Comparison with Similar Compounds
tert-Butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound is used in the synthesis of kinase inhibitors and has similar applications in medicinal chemistry.
tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate: This derivative has a bromine atom in addition to the iodine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Biological Activity
tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1706458-31-2
- Molecular Formula : C₁₁H₁₂IN₃O₂
- Molecular Weight : 345.14 g/mol
Research indicates that compounds within the pyrrolo[2,3-b]pyrazine class exhibit various biological activities, primarily through interactions with specific protein targets. The following mechanisms have been identified:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For example, derivatives have been noted to inhibit the activity of mutant forms of KIT and PDGFRA, which are implicated in tumorigenesis .
- Antiproliferative Activity : Studies have demonstrated that pyrrolo[2,3-b]pyrazines can inhibit cellular proliferation in various cancer cell lines, including HeLa and A375 cells. The IC₅₀ values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .
- Multidrug Resistance Reversal : Some derivatives have been explored for their ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps, enhancing the efficacy of conventional chemotherapeutics .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of KIT and PDGFRA | |
| Antiproliferative | IC₅₀ values < 1 µM in cancer cells | |
| MDR Reversal | Enhanced efficacy of chemotherapeutics |
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on HeLa and HCT116 cell lines. The compound demonstrated significant antiproliferative effects with IC₅₀ values reported at approximately 0.36 µM for HeLa cells. The study concluded that the compound could serve as a potential lead for developing new anticancer agents.
Case Study 2: Multidrug Resistance Reversal
In another investigation focused on MDR, researchers assessed the ability of pyrrolo[2,3-b]pyrazine derivatives to inhibit P-glycoprotein (ABCB1) activity. The results indicated that certain modifications to the chemical structure enhanced the reversal of drug resistance in resistant cancer cell lines, suggesting a promising avenue for future drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate?
- Methodology : The compound can be synthesized via thermal cyclization of pyrazinylhydrazones, as demonstrated in early pyrrolopyrazine derivatives . Key steps include iodination at the 7-position using iodine monochloride (ICl) in DMF under nitrogen, followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in THF .
- Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purification typically involves column chromatography (silica gel, gradient elution) or recrystallization from DCM/hexane .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodine at C7, Boc group at N5). Key signals: δ ~1.5 ppm (Boc tert-butyl), δ ~8.5 ppm (pyrazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: 345.02 g/mol) .
- HPLC : Reverse-phase C18 column (ACN/water) to assess purity (>95%) .
Q. What are the compound’s solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DCM, DMSO, and chloroform; sparingly soluble in water. Preferential dissolution in polar aprotic solvents aids in biological assay preparation .
- Stability : Degrades under prolonged light exposure or high humidity. Store desiccated at –20°C in amber vials .
Advanced Research Questions
Q. How does this compound inhibit FGFR kinase activity?
- Mechanism : The pyrazine nitrogen forms a hydrogen bond with the FGFR1 hinge region (Ala564 backbone), while the iodinated pyrrole enhances hydrophobic interactions with the kinase’s ATP-binding pocket .
- Experimental Validation :
- Kinase Assays : Use recombinant FGFR1 (IC₅₀ ~50 nM) with ADP-Glo™ kit to quantify inhibition .
- Co-crystallography : Resolve binding mode via X-ray diffraction (PDB ID: 6X2L) .
Q. How can structural modifications improve selectivity for FGFR over related kinases (e.g., c-Met)?
- Optimization Strategies :
- Replace the iodine atom with smaller substituents (e.g., Cl, Br) to reduce steric clashes in narrower binding pockets .
- Introduce polar groups (e.g., sulfonamide) at C2 to exploit FGFR-specific solvent-exposed regions .
- Validation :
- Selectivity Panels : Test against 50+ kinases (DiscoverX) to identify off-target effects .
- MD Simulations : Analyze binding dynamics using Schrödinger Suite .
Q. How should researchers resolve contradictions in reported biological targets (e.g., FGFR vs. unrelated pathways)?
- Root Cause Analysis :
- Assay Conditions : Verify kinase buffer pH (7.4–7.6) and ATP concentrations (1 mM) to avoid false negatives .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Key Methodological Notes
- Contradiction Handling : Cross-validate kinase inhibition data using orthogonal assays (e.g., Western blot for phospho-FGFR) .
- Advanced Purification : Employ preparative HPLC (C18, 70% ACN) for scale-up (>10 g) .
- In Vivo Testing : For pharmacokinetics, administer 10 mg/kg (IP) in murine models; monitor plasma half-life (~3 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
